3-cyclohexyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
CAS No.: 1021226-79-8
Cat. No.: VC8433577
Molecular Formula: C26H34FN7O
Molecular Weight: 479.6 g/mol
* For research use only. Not for human or veterinary use.
![3-cyclohexyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide - 1021226-79-8](/images/structure/VC8433577.png)
Specification
CAS No. | 1021226-79-8 |
---|---|
Molecular Formula | C26H34FN7O |
Molecular Weight | 479.6 g/mol |
IUPAC Name | 3-cyclohexyl-N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Standard InChI | InChI=1S/C26H34FN7O/c27-21-7-9-22(10-8-21)32-14-16-33(17-15-32)25-23-18-31-34(26(23)30-19-29-25)13-12-28-24(35)11-6-20-4-2-1-3-5-20/h7-10,18-20H,1-6,11-17H2,(H,28,35) |
Standard InChI Key | ZEFJXPXQDVODCG-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F |
Canonical SMILES | C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F |
Introduction
Structural Elucidation and Molecular Characteristics
Core Scaffold and Substituent Analysis
The pyrazolo[3,4-d]pyrimidine core is a bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings. This scaffold is frequently utilized in kinase inhibitor design due to its ability to engage in hydrogen bonding and π-π stacking interactions with ATP-binding pockets . At the 1-position of the pyrazolo[3,4-d]pyrimidine, an ethyl group bridges to a propanamide substituent bearing a cyclohexyl moiety. The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability and central nervous system (CNS) penetration .
The 4-position of the core is substituted with a 4-(4-fluorophenyl)piperazine group. Piperazine derivatives are prevalent in drug discovery for their conformational flexibility and ability to modulate serotonin and dopamine receptors . The para-fluorine atom on the phenyl ring is a common bioisostere, often employed to enhance metabolic stability and binding affinity .
Table 1: Key Molecular Properties
Property | Value/Description |
---|---|
Molecular Formula | C₂₉H₃₄FN₇O |
Molecular Weight | 539.63 g/mol |
Topological Polar Surface | ~90 Ų (estimated) |
LogP (Predicted) | 3.8–4.2 (moderate lipophilicity) |
Hydrogen Bond Donors | 2 (amide NH, pyrazole NH) |
Hydrogen Bond Acceptors | 7 (amide O, pyrimidine N, piperazine) |
Synthetic Pathways and Intermediate Analysis
Retrosynthetic Strategy
The synthesis of 3-cyclohexyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide likely involves three key intermediates:
-
Pyrazolo[3,4-d]pyrimidine Core: Constructed via cyclocondensation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid derivatives with nitriles or amidines .
-
4-(4-Fluorophenyl)piperazine: Prepared by nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with piperazine, followed by reduction.
-
Cyclohexylpropanamide Side Chain: Synthesized through acyl chloride formation from 3-cyclohexylpropanoic acid and subsequent coupling with ethylenediamine.
Critical Reaction Steps
-
Intermediate 1: Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate undergoes hydrolysis to the carboxylic acid, followed by cyclization with guanidine to form the pyrazolo[3,4-d]pyrimidine ring .
-
Intermediate 2: 1-(4-Fluorophenyl)piperazine is introduced via nucleophilic substitution at the 4-position of the pyrazolo[3,4-d]pyrimidine using Mitsunobu or Ullmann coupling conditions .
-
Final Assembly: The propanamide side chain is conjugated to the ethylenediamine linker via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
The compound’s moderate LogP (3.8–4.2) suggests balanced lipophilicity, favoring both aqueous solubility (predicted ESOL solubility: ~0.1 mg/mL) and passive diffusion across biological membranes . The topological polar surface area (~90 Ų) indicates potential blood-brain barrier permeability, aligning with structural analogs used in CNS-targeted therapies .
Table 2: Predicted ADMET Properties
Parameter | Prediction |
---|---|
CYP3A4 Inhibition | Low (No significant interactions) |
Plasma Protein Binding | ~95% (High) |
Half-Life | 6–8 hours (estimated) |
Bioavailability | 50–60% (Oral) |
Hypothetical Pharmacological Applications
Serotonin Receptor Modulation
Piperazine derivatives are well-documented 5-HT₁A and 5-HT₂A receptor ligands . The fluorine atom’s electron-withdrawing effects may enhance binding affinity at serotonin receptors, positioning this compound as a candidate for neuropsychiatric disorder therapeutics.
Research Gaps and Future Directions
Despite its promising architecture, experimental data on this specific compound remain absent. Key priorities include:
-
Synthetic Validation: Reproducing the proposed synthesis and characterizing intermediates via NMR and HPLC-MS.
-
In Vitro Screening: Assessing kinase inhibition, receptor binding, and cytotoxicity profiles.
-
Formulation Studies: Optimizing solubility and stability for preclinical testing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume